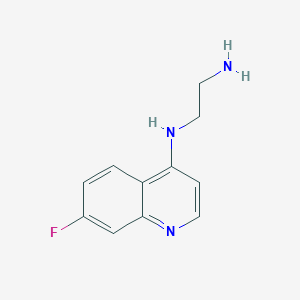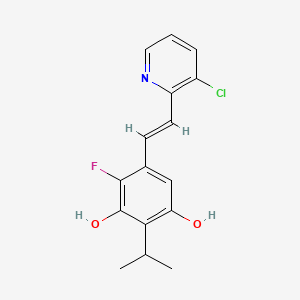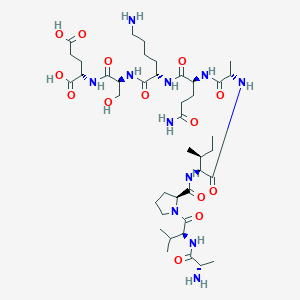![molecular formula C22H19F5N2O4 B12375003 methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B12375003.png)
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bradykinin B1 receptor antagonist 1 is a compound that specifically inhibits the activity of the bradykinin B1 receptor. Bradykinin receptors, including B1 and B2, are part of the kallikrein-kinin system, which plays a crucial role in inflammation, pain, and other physiological processes. The B1 receptor is typically induced during tissue injury or inflammation and is involved in chronic pain and inflammatory responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bradykinin B1 receptor antagonist 1 involves multiple steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. The synthetic route typically starts with the protection of amino groups, followed by the sequential addition of amino acids using coupling reagents like carbodiimides. The final product is obtained after deprotection and purification .
Industrial Production Methods: Industrial production of bradykinin B1 receptor antagonist 1 involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled on a solid resin support. This method allows for efficient synthesis and easy purification of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bradykinin B1 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Substitution reactions can modify specific amino acid residues to alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
Bradykinin B1 receptor antagonist 1 has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and modification.
Biology: Investigates the role of bradykinin B1 receptors in inflammation and pain.
Wirkmechanismus
Bradykinin B1 receptor antagonist 1 exerts its effects by binding to the bradykinin B1 receptor, thereby blocking the receptor’s activation by its natural ligand, des-Arg9-bradykinin. This inhibition prevents the downstream signaling pathways that lead to inflammation and pain. The molecular targets involved include G protein-coupled receptors (GPCRs) and secondary messengers like phospholipase C, protein kinase C, and calcium ions .
Vergleich Mit ähnlichen Verbindungen
Bradykinin B2 receptor antagonists: These compounds inhibit the B2 receptor, which is constitutively expressed and involved in acute inflammatory responses.
Kallidin receptor antagonists: Target receptors for kallidin, another kinin peptide involved in inflammation.
Uniqueness: Bradykinin B1 receptor antagonist 1 is unique in its specificity for the B1 receptor, which is induced during chronic inflammation and tissue injury. This specificity makes it particularly useful for studying chronic pain and inflammatory diseases, distinguishing it from B2 receptor antagonists that target acute responses .
Eigenschaften
Molekularformel |
C22H19F5N2O4 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
methyl 2-fluoro-6-[3-fluoro-4-[(1R)-1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate |
InChI |
InChI=1S/C22H19F5N2O4/c1-11(28-19(31)21(8-9-21)29-20(32)22(25,26)27)13-7-6-12(10-16(13)24)14-4-3-5-15(23)17(14)18(30)33-2/h3-7,10-11H,8-9H2,1-2H3,(H,28,31)(H,29,32)/t11-/m1/s1 |
InChI-Schlüssel |
PONSWFOKRNNNTR-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)C2=C(C(=CC=C2)F)C(=O)OC)F)NC(=O)C3(CC3)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



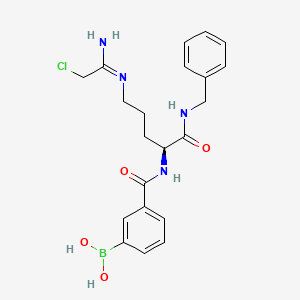
![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)

![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)


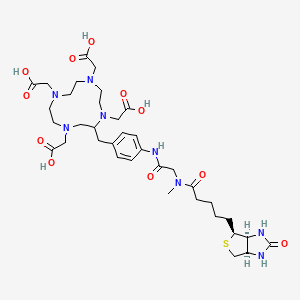
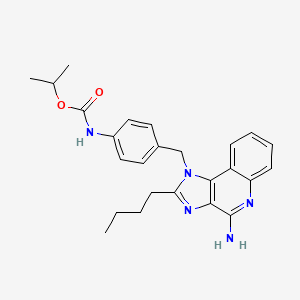
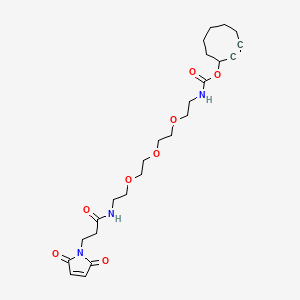
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
